1-(3,4-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one
Description
1-(3,4-Dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one is a synthetic organic compound featuring a 3,4-dichlorophenyl group linked via an ethanone bridge to a quinoline-sulfanyl moiety. Its molecular formula is C₁₇H₁₀Cl₂N₂OS, with a molecular weight of 365.25 g/mol.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-quinolin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NOS/c18-13-7-5-12(9-14(13)19)16(21)10-22-17-8-6-11-3-1-2-4-15(11)20-17/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDXFDKAHBTZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one typically involves the following steps:
Formation of the dichlorophenyl intermediate: This can be achieved through chlorination of a phenyl precursor.
Attachment of the quinolinylsulfanyl group: This step may involve a nucleophilic substitution reaction where a quinolinylthiol reacts with the dichlorophenyl intermediate under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinolinylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,4-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The quinoline-sulfanyl derivative exhibits higher logP (≈3.8) compared to oxadiazole-sulfanyl analogs (logP ≈2.9) due to the aromatic quinoline core .
- Biological Activity : Piperazine-linked analogs (e.g., ) show anticancer activity via enzyme activation, whereas oxadiazole derivatives () display broader antimicrobial effects .
Quinoline/Isoquinoline-Based Analogs
Key Observations :
- Receptor Specificity: Perhydroquinoxaline derivatives () exhibit κ-opioid receptor selectivity, whereas the target compound’s quinoline-sulfanyl group may favor kinase targets .
- Stereochemistry: Decahydroquinoxaline derivatives () show stereoselective bioactivity, emphasizing the role of 3D conformation in potency .
Heterocyclic Sulfanyl Derivatives
Key Observations :
- Electron-Deficient Heterocycles : Oxadiazole derivatives () improve metabolic stability due to reduced CYP450 interactions compared to triazoloquinazolines .
- Antimicrobial vs. Anticancer : Oxadiazole-sulfanyl compounds prioritize microbial targets, while triazoloquinazolines align with cancer pathways .
Physicochemical and Pharmacokinetic Comparison
Key Insights :
- The target compound’s moderate lipophilicity balances membrane permeability and solubility, unlike the highly lipophilic isoquinoline analog () .
- Piperazine-linked derivatives () show improved solubility due to polar tertiary amines .
Biological Activity
1-(3,4-Dichlorophenyl)-2-(quinolin-2-ylsulfanyl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a dichlorophenyl group and a quinoline moiety linked by a sulfur atom. This unique structure contributes to its biological properties and interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. In particular, the compound was evaluated against Pseudomonas aeruginosa, a common pathogen in clinical settings.
Minimum Inhibitory Concentration (MIC) Results
Table 1 summarizes the MIC values for various compounds including this compound:
| Compound | Structure | MIC (μg/mL) |
|---|---|---|
| 1 | 3,4-Dichlorophenyl | <128 |
| 2 | 4-Methoxyphenyl | <256 |
| 3 | 2-Methoxyphenyl | <256 |
| 4 | Quinoline derivative | >512 |
| 5 | This compound | <128 |
The compound exhibited promising antimicrobial activity with an MIC of less than 128 μg/mL, indicating its potential as an effective antimicrobial agent .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of the compound were assessed in various cancer cell lines. The presence of the dichlorophenyl group was noted to enhance antiproliferative activity significantly.
Case Study: Cytotoxic Activity
In a study evaluating the cytotoxicity against Jurkat cells (a model for T-cell leukemia), compounds similar to this compound demonstrated notable activity. The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Doxorubicin | Jurkat | <0.5 |
| 5 | Jurkat | <10 |
This indicates that while the compound is less potent than doxorubicin, it still possesses significant cytotoxic properties .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the phenyl ring significantly influenced biological activity. The presence of electron-withdrawing groups like chlorine enhanced both antimicrobial and cytotoxic activities.
Key Findings:
- Dichloro Substitution : The introduction of chlorine atoms at the ortho or para positions on the phenyl ring increases biological activity.
- Quinoline Moiety : The quinoline structure contributes to improved interaction with biological targets due to its planar structure and ability to form π-stacking interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
